2-ethyl-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide
CAS No.:
Cat. No.: VC20050490
Molecular Formula: C15H19N3O2S
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19N3O2S |
|---|---|
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | 2-ethyl-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]butanamide |
| Standard InChI | InChI=1S/C15H19N3O2S/c1-4-10(5-2)14(19)17-15-16-13(18-21-15)11-6-8-12(20-3)9-7-11/h6-10H,4-5H2,1-3H3,(H,16,17,18,19) |
| Standard InChI Key | QAMSTESARDHUDB-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CC)C(=O)NC1=NC(=NS1)C2=CC=C(C=C2)OC |
Introduction
Synthesis and Characterization
The synthesis of thiadiazole derivatives often involves condensation reactions or cyclization processes. For example, the synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide involved a two-stage protocol using commercially available reagents . Characterization typically involves spectroscopic methods like NMR and LC-MS.
Biological Activities
Thiadiazole derivatives are known for their potential biological activities, including antimicrobial, antiproliferative, and anti-inflammatory effects. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promising antimicrobial and anticancer activities . Similarly, N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has been evaluated as a potential 5-lipoxygenase inhibitor .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume